N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,2-diaminobenzene, and a carbonyl compound.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under appropriate conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding alcohols or amines
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the imidazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as polymers with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-((1H-imidazol-2-yl)thio)acetamide
- N-(4-fluorophenyl)-2-((1-(2,4-difluorophenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(2,4-difluorophenyl)-2-((1H-imidazol-2-yl)thio)propionamide
Uniqueness
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific arrangement of fluorine atoms and the presence of both an imidazole ring and a thioether linkage. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-11-1-4-13(5-2-11)23-8-7-21-17(23)25-10-16(24)22-15-6-3-12(19)9-14(15)20/h1-9H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYPGVFLCTZVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.